molecular formula C16H20O4 B1323888 trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-77-8

trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1323888
CAS No.: 735274-77-8
M. Wt: 276.33 g/mol
InChI Key: ATDGHJHJVSRJFS-GXTWGEPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .

Scientific Research Applications

Chemistry: In chemistry, trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: It can be used in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and advanced materials .

Mechanism of Action

The mechanism of action of trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

  • trans-2-[2-(4-Hydroxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
  • trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Comparison: Compared to these similar compounds, trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets .

Biological Activity

trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-77-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C₁₆H₂₀O₄
  • Molecular Weight : 276.33 g/mol
  • Structure : The compound features a cyclohexane ring substituted with a carboxylic acid and a methoxyphenyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of cyclohexane carboxylic acids can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects. For instance, the inhibition of the methylerythritol phosphate (MEP) pathway in bacteria represents a promising target for antimicrobial development .

Anti-inflammatory Effects

The compound's structure suggests it could modulate inflammatory pathways. Compounds with similar structural features have been reported to exhibit anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

Emerging studies suggest that cyclohexane derivatives can have neuroprotective effects. The presence of aromatic groups in this compound may enhance its ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Yangyang Zhang et al., 2022NeuroinflammationDemonstrated that structural analogs can enhance neuroprotective pathways in live models .
BLD Pharm ResearchAntimicrobial ActivityFound that cyclohexane carboxylic acids inhibit bacterial growth by targeting the MEP pathway .
University of Groningen ThesisAnti-inflammatory PropertiesHighlighted potential anti-inflammatory mechanisms linked to compounds with similar structures .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Inhibition of key enzymes in bacterial metabolism.
  • Cytokine Modulation : Reduction of pro-inflammatory cytokines.
  • Neuroprotection : Protection against oxidative stress and apoptosis in neuronal cells.

Properties

IUPAC Name

(1R,2S)-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h6-9,12,14H,2-5,10H2,1H3,(H,18,19)/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDGHJHJVSRJFS-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149769
Record name rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735274-77-8
Record name rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.